Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid. This intermediate is then reacted with ethyl alcohol in the presence of a catalyst such as sulfuric acid to yield ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE .
Industrial Production Methods
In industrial settings, the production of ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE can be optimized using continuous-flow synthesis techniques. This method enhances the efficiency and yield of the product by maintaining optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another local anesthetic with a similar structure but different substituents.
Procaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action
Uniqueness
ETHYL 4-(4-ACETAMIDOBENZAMIDO)BENZOATE is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethyl ester group enhances its lipophilicity, improving its ability to penetrate biological membranes and exert its effects more efficiently .
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl 4-[(4-acetamidobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-18(23)14-6-10-16(11-7-14)20-17(22)13-4-8-15(9-5-13)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
LIUOLEMVDIQBBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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